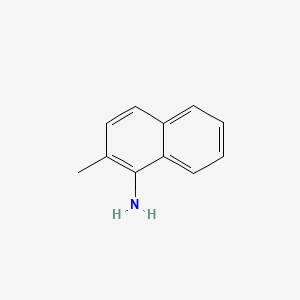

1-Amino-2-methylnaphthalene

Overview

Description

1-Amino-2-methylnaphthalene is an organic compound with the molecular formula C11H11N. It is a derivative of naphthalene, where an amino group is attached to the first carbon and a methyl group to the second carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by amination. The methylation process introduces a methyl group to the naphthalene ring, and subsequent amination introduces the amino group .

Industrial Production Methods: In industrial settings, the production of this compound typically involves catalytic processes that ensure high yield and purity. The reaction conditions often include controlled temperatures and the use of specific catalysts to facilitate the methylation and amination steps .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Dihydro derivatives.

Substitution: Acylated or alkylated naphthalene derivatives.

Scientific Research Applications

Organic Synthesis

1-Amino-2-methylnaphthalene is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

- Synthesis of Piperazinyl Pyridopyrimidinone Derivatives : Recent studies have shown that this compound can be employed in the synthesis of piperazinyl pyridopyrimidinone derivatives, which are being investigated as potential inhibitors for the KRAS G12C mutation associated with certain cancers. This application highlights its relevance in medicinal chemistry and drug development .

Catalysis

The compound plays a significant role in catalytic processes, particularly in the alkylation of aromatic compounds.

- Alkylation Reactions : Research indicates that this compound can be used in catalytic reactions involving ZSM-5 zeolite nanocrystals. These nanocrystals facilitate the alkylation of 2-methylnaphthalene with methanol to produce 2,6-dimethylnaphthalene, an important intermediate in the synthesis of various chemicals. The nanosized ZSM-5 catalyst demonstrates enhanced efficiency and stability, leading to improved yields .

Material Science

In material science, this compound is investigated for its potential applications in developing novel materials.

- Composite Materials for Water Purification : The compound has been incorporated into composite materials aimed at cleaning arsenic-contaminated water. This application underscores its utility in environmental chemistry and public health initiatives .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and industry.

- Toxicity Assessments : Studies have classified this compound as harmful if swallowed and a skin irritant. Such assessments are essential for ensuring safe handling and usage in laboratory settings .

Case Study: Synthesis of Pharmaceutical Compounds

A notable case study involves the use of this compound as a precursor for synthesizing pharmaceutical compounds targeting cancer treatment. Researchers have reported successful synthesis routes that leverage this compound's properties to create effective drug candidates.

Case Study: Environmental Remediation

Another case study focused on the development of composite materials utilizing this compound for environmental remediation efforts. The effectiveness of these materials in removing toxic substances from water sources was evaluated, demonstrating significant potential for real-world applications.

Mechanism of Action

The mechanism by which 1-amino-2-methylnaphthalene exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, influencing their activity. The pathways involved often include signal transduction mechanisms where the compound acts as a modulator .

Comparison with Similar Compounds

- 2-Methyl-1-naphthylamine

- 1-Naphthylamine

- 2-Naphthylamine

Comparison: 1-Amino-2-methylnaphthalene is unique due to the specific positioning of the amino and methyl groups on the naphthalene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .

Biological Activity

1-Amino-2-methylnaphthalene (C₁₁H₁₁N) is an aromatic amine that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its naphthalene backbone with an amino group at the 1-position and a methyl group at the 2-position. Its structure can be represented as follows:

1. Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity. The compound is structurally related to other methylnaphthalenes, which have been shown to cause pulmonary toxicity in animal models. For instance, studies have demonstrated that exposure to methylnaphthalenes can lead to necrosis of bronchiolar epithelial cells and increased incidence of respiratory tumors in rodents .

Table 1: Toxicity Data of Methylnaphthalenes

| Compound | Toxicity Observed | Study Reference |

|---|---|---|

| 1-Methylnaphthalene | Bronchiolar adenomas | Murata et al., 1993 |

| 2-Methylnaphthalene | Clara cell injury | Fanucchi et al., 2004 |

| This compound | Limited data, potential for similar effects | N/A |

2. Carcinogenic Potential

The carcinogenic potential of this compound has not been extensively studied compared to its analogs. However, related compounds such as naphthalene and methylnaphthalenes have shown oncogenic effects in long-term feeding studies in mice . The need for further investigation into the carcinogenicity of this compound is emphasized, particularly given its structural similarities.

3. Metabolic Pathways

Metabolism studies indicate that this compound may undergo N-hydroxylation and subsequent conjugation reactions, leading to the formation of reactive intermediates that could contribute to its biological activity and toxicity . Understanding these metabolic pathways is crucial for assessing the compound's safety profile.

Case Study: Occupational Exposure

A study focusing on workers exposed to aromatic amines, including derivatives of naphthalene, revealed elevated incidences of bladder cancer among those with prolonged exposure . Although specific data on this compound was not highlighted, the trends observed raise concerns about its potential health risks in occupational settings.

Case Study: Animal Studies

In a controlled study involving B6C3F1 mice fed diets containing methylnaphthalenes, significant weight loss was noted at concentrations above 0.15%, with some evidence suggesting a link to respiratory tumors . This underscores the necessity for similar studies focusing on this compound to elucidate its biological effects.

4. Structure-Activity Relationship (SAR)

Research has indicated that the position and type of substituents on the naphthalene ring significantly influence the biological activity of these compounds. For instance, variations in substituent size and electronic properties can alter toxicity profiles and metabolic pathways .

Table 2: Summary of Structure-Activity Relationships

| Substituent Position | Biological Effect | Reference |

|---|---|---|

| 1-Amino | Potential carcinogenicity | N/A |

| 2-Methyl | Increased toxicity | Fanucchi et al., 2004 |

Properties

IUPAC Name |

2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLSGAXSMOKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176995 | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246-44-8 | |

| Record name | 2-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU388PI4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.